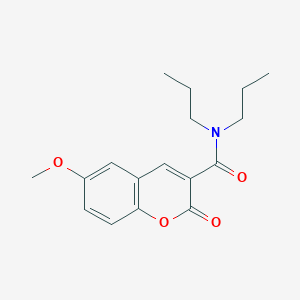
6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin derivatives, such as 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide, and 6-methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized and structurally characterized . These molecules display intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecules .
Synthesis Analysis
The synthesis of these compounds involves the use of coumarin as a building block due to its synthetic accessibility and substitution variability . The specific synthesis process for “6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide” is not mentioned in the sources I found.Molecular Structure Analysis
The structural analyses revealed that these molecules are coumarin derivatives with a phenylamide substituent at position 3 of the coumarin ring . The supramolecular structures feature C—H O hydrogen bonds and π–π interactions .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on chromene derivatives, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, has elucidated their crystal structures, showcasing the anti-rotamer conformation about the C-N bond. These studies provide a foundation for understanding the molecular arrangement and potential interactions of chromene derivatives in solid states, which is crucial for material science and drug design applications (J. Reis et al., 2013).
Fluorescence Properties
The synthesis and characterization of benzo[c]coumarin carboxylic acids have revealed excellent fluorescence properties in ethanol solution and the solid state for compounds with a larger conjugated system and various H-bonds. This suggests potential applications in optical materials and sensors, where fluorescence can serve as a key property for detection and signaling (Juan Shi et al., 2017).
Biological Activity
Studies on chromene derivatives have also explored their biological activities, such as anti-ChE activity and neuroprotective effects, indicating potential therapeutic applications for diseases like Alzheimer's. The compound N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide demonstrated good anti-acetylcholinesterase activity and neuroprotective effect against H2O2-induced cell death in PC12 neurons (Mina Saeedi et al., 2017).
Antimicrobial Activity
Synthesis and biological evaluation of innovative coumarin derivatives containing the thiazolidin-4-one ring have shown promising antibacterial activity. This highlights the potential of chromene derivatives as scaffolds for developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (C. K. Ramaganesh et al., 2010).
Photochromism
Research on the photochromism of chromene crystals has unveiled a new property of chromenes, which could be harnessed in developing photoresponsive materials. These materials have applications in information storage, smart windows, and molecular switches, where reversible changes in properties upon light exposure are desirable (J. Hobley et al., 2000).
Wirkmechanismus
Coumarins display anticancer, antiviral, anti-inflammatory, and antioxidant biological properties . They have been shown to be valid scaffolds for the development of monoamino oxidase B inhibitors . The specific mechanism of action for “6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide” is not mentioned in the sources I found.
Eigenschaften
IUPAC Name |
6-methoxy-2-oxo-N,N-dipropylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-8-18(9-5-2)16(19)14-11-12-10-13(21-3)6-7-15(12)22-17(14)20/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNCOHOCOZNKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

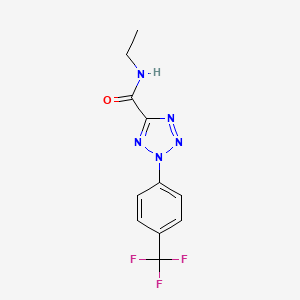
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2858557.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2858559.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/no-structure.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)
![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)
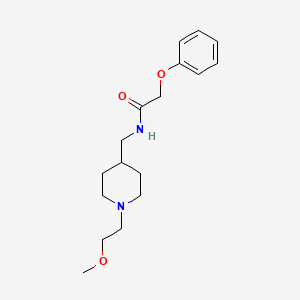
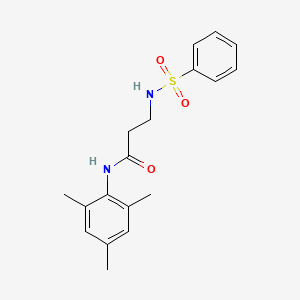
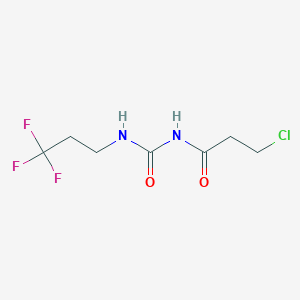

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2858576.png)